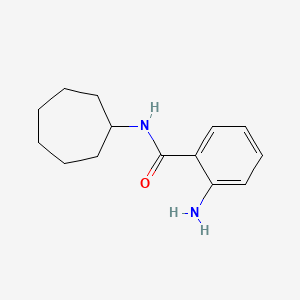![molecular formula C11H8Cl2N2S B1453753 4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 1249768-08-8](/img/structure/B1453753.png)
4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine
概要
説明
科学的研究の応用
Synthetic Pathways and Catalysts
The synthesis and study of compounds with a pyrimidine core, such as 4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine, are significant for medicinal and pharmaceutical industries due to their wide range of applicability. The synthesis of these compounds can be challenging due to their structural complexity. However, the use of hybrid catalysts, such as organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, has been explored to facilitate the synthesis process. These catalysts are employed in one-pot multicomponent reactions, enhancing the development of lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Analgesic and Anti-inflammatory Activities
Pyrimidine derivatives, such as this compound, have been studied for their analgesic and anti-inflammatory properties. Compounds with a pyrimidine structure have shown significant analgesic activity comparable to standard drugs, indicating their potential as pain-relief agents. Additionally, these compounds have been noted for their anti-inflammatory activities, which could make them valuable in the treatment of inflammatory diseases. The structure-activity relationship studies suggest that certain structural features in the pyrimidine ring enhance these activities (Keri, Hosamani, Shingalapur, & Hugar, 2010).
Antitumor Activity
Studies have also explored the antitumor potential of pyrimidine derivatives. A particular compound, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25), has shown significant inhibitory effects on tumor development in various cancer models, such as Ehrlich ascites carcinoma and Sarcoma-180. The compound's ability to instigate apoptosis and its non-toxic nature at certain doses make it a promising candidate for further investigation as an antitumor agent (Kumar et al., 2018).
Anticonvulsant Properties
Pyrimidine derivatives have been recognized for their potential anticonvulsant properties. Research on novel, substituted pyrimidine derivatives has shown that certain compounds exhibit high activity in anticonvulsant models, suggesting their use in the treatment of convulsive disorders. The structure-activity relationship analysis indicates that specific substituents on the pyrimidine ring significantly influence the anticonvulsant activity of these compounds (Wang, Piao, Zhang, & Quan, 2015).
作用機序
Target of Action
Similar compounds have been found to target bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus contributing to the survival of cells.
Mode of Action
Molecular docking studies of similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This suggests that these compounds may interact with this protein, potentially inhibiting its function and promoting apoptosis, or programmed cell death.
Biochemical Pathways
Related compounds have been observed to influence the expression of several genes, including p53, bax, dr4, and dr5, which were up-regulated, and bcl2, il-8, and cdk4, which were down-regulated . These genes are involved in various cellular processes, including cell cycle regulation and apoptosis.
Pharmacokinetics
The compound’s predicted density is 1345±006 g/cm3, and its predicted boiling point is 5600±500 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds have been observed to induce cell cycle arrest at the g1/s phase and apoptotic death of cells . Additionally, the percentage of fragmented DNA was significantly increased in cells treated with these compounds .
生化学分析
Biochemical Properties
4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are crucial in cell cycle regulation and signal transduction pathways . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes.
Cellular Effects
The effects of this compound on various cell types include alterations in cell proliferation, apoptosis, and metabolism. In cancer cells, this compound has been shown to inhibit cell growth by inducing cell cycle arrest and promoting apoptosis . It influences cell signaling pathways such as the PI3K/AKT and MAPK pathways, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with target enzymes and proteins. It acts as an inhibitor by occupying the ATP-binding sites of CDKs and PI3Ks, preventing their phosphorylation activity . This inhibition disrupts the normal progression of the cell cycle and signal transduction, leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, but it may degrade under prolonged exposure to light or heat . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy with minimal side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by liver enzymes such as cytochrome P450 . The compound undergoes phase I and phase II metabolism, leading to the formation of various metabolites that may retain or lose biological activity . These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it may exert its therapeutic or toxic effects . The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it needs to interact with intracellular enzymes and proteins to exert its effects.
特性
IUPAC Name |
4-chloro-2-(5-chlorothiophen-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S/c12-9-5-4-8(16-9)11-14-7-3-1-2-6(7)10(13)15-11/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJLHOKNOAHLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-methoxyphenyl)amino]-N-methylacetamide](/img/structure/B1453670.png)
![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1453671.png)
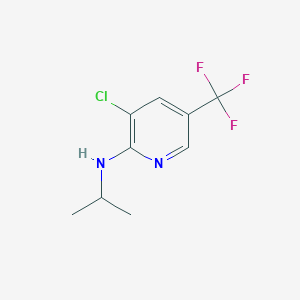
![4-[Cyclohexyl(methyl)amino]benzoic acid](/img/structure/B1453675.png)
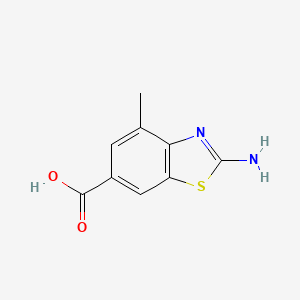


![Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate](/img/structure/B1453679.png)
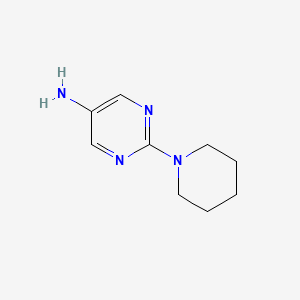
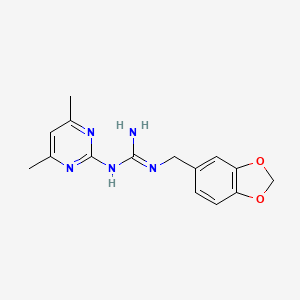
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453683.png)
![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1453684.png)
![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1453685.png)
